

An In-depth Technical Guide to 5-Acetyltaxachitriene A: Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Acetyltaxachitriene A

Cat. No.: B593494

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Introduction

5-Acetyltaxachitriene A is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds renowned for their potent cytotoxic activities. Isolated from the needles of the Chinese yew, *Taxus mairei*, this molecule presents a complex and intriguing chemical architecture. This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Acetyltaxachitriene A**, alongside general experimental protocols relevant to its isolation and characterization. While specific biological activity and signaling pathway data for **5-Acetyltaxachitriene A** are not extensively documented in publicly available literature, this guide includes general methodologies for assessing the cytotoxicity of related taxane compounds, offering a framework for future research into its therapeutic potential.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **5-Acetyltaxachitriene A** are summarized in the table below. These properties are essential for its handling, characterization, and potential formulation in research and development settings. Data has been compiled from reputable chemical databases.^{[1][2]}

Property	Value	Source
Molecular Formula	C ₃₄ H ₄₆ O ₁₄	PubChem[1]
Molecular Weight	678.7 g/mol	PubChem[1]
IUPAC Name	(2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate	PubChem[1]
CAS Number	187988-48-3	PubChem[1]
Appearance	Powder	BOC Sciences[2]
Purity	>98%	BOC Sciences
Solubility	Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate	BOC Sciences[2]
Storage	Store at -20°C	BOC Sciences[2]
Boiling Point (Predicted)	687.5 ± 55.0 °C at 760 mmHg	BOC Sciences
Density (Predicted)	1.2 ± 0.1 g/cm ³	BOC Sciences
XLogP3-AA (Predicted)	1.1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	14	PubChem[1]
Rotatable Bond Count	15	PubChem[1]
Exact Mass	678.28875614 Da	PubChem[1]

Experimental Protocols

General Isolation and Purification of Taxanes from Taxus Species

While a specific, detailed protocol for the isolation of **5-Acetyltaxachitriene A** is not readily available, the following represents a general workflow for the extraction and purification of taxanes from *Taxus* plant material. This can serve as a foundational method for obtaining **5-Acetyltaxachitriene A**.

General Workflow for Taxane Isolation

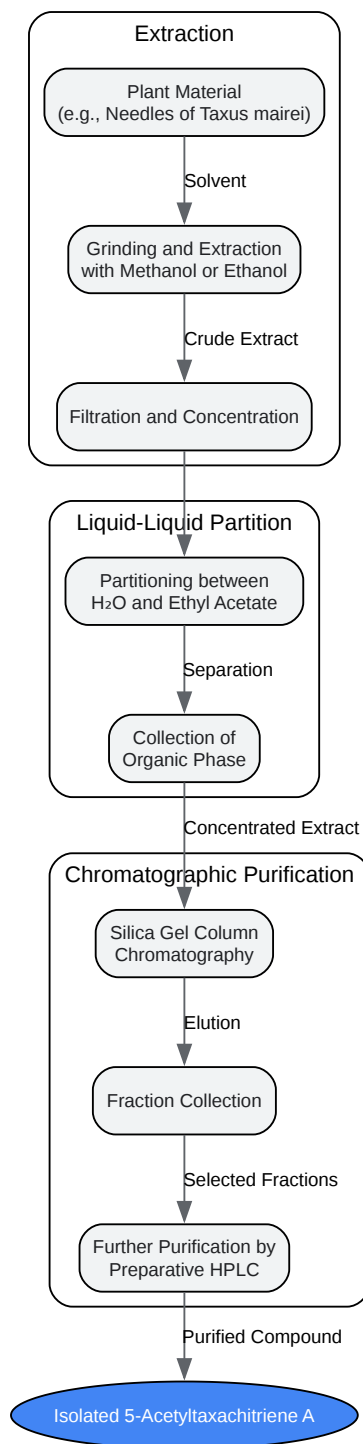
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Figure 1. General workflow for the isolation of taxanes from *Taxus* species.

Methodology:

- **Extraction:** Air-dried and powdered needles of *Taxus mairei* are extracted with methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Liquid-Liquid Partitioning:** The crude extract is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate. The organic layers are combined and concentrated.
- **Column Chromatography:** The resulting residue is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate different fractions based on polarity.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column to yield pure **5-Acetyltaxachitriene A**.

Spectroscopic Characterization

Detailed experimental ^1H NMR, ^{13}C NMR, and mass spectrometry data for **5-Acetyltaxachitriene A** are not available in the searched literature. However, the general procedures for obtaining such data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra would be recorded on a Bruker Avance spectrometer (typically at 400 or 500 MHz for ^1H and 100 or 125 MHz for ^{13}C).
- The sample would be dissolved in a deuterated solvent such as chloroform- d (CDCl_3) or methanol- d_4 (CD_3OD).
- Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

- High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- This analysis would provide the accurate mass of the molecule, allowing for the determination of its elemental composition.

General Protocol for Cytotoxicity Assessment (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic activity of a compound like **5-Acetyltaxachitriene A** against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cytotoxicity Assay Workflow

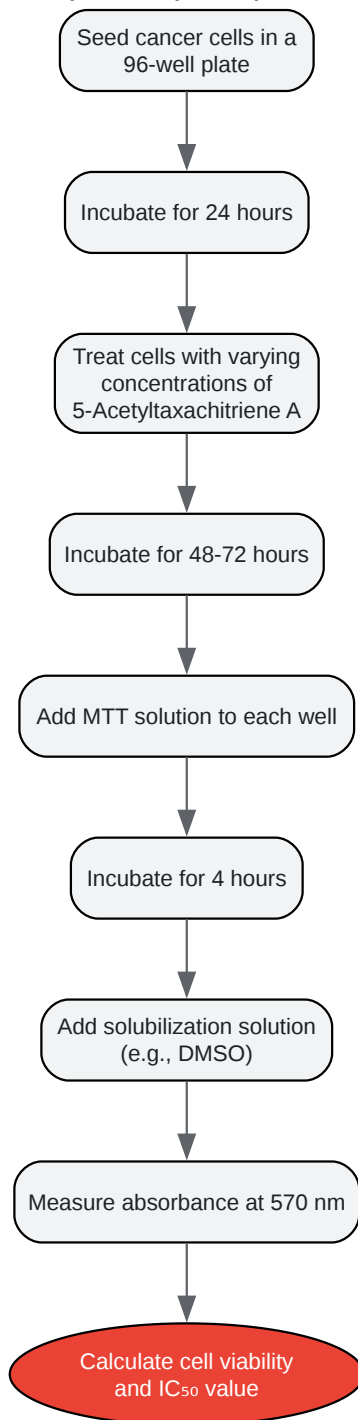
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Figure 2. Workflow for a typical MTT cytotoxicity assay.

Methodology:

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of **5-Acetyltaxachitriene A** (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, the culture medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a further 4 hours.
- **Formazan Solubilization:** The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC_{50}) is determined from the dose-response curve.

Biological Activity and Signaling Pathways

While many taxanes exhibit potent anti-cancer activity through the stabilization of microtubules, leading to cell cycle arrest and apoptosis, specific studies detailing the biological activity and the affected signaling pathways of **5-Acetyltaxachitriene A** are currently lacking in the public domain. Future research should focus on evaluating its cytotoxic effects against a panel of cancer cell lines and elucidating its mechanism of action, including its potential interactions with tubulin and its influence on key cellular signaling pathways involved in cell proliferation, apoptosis, and survival.

Conclusion

5-Acetyltaxachitriene A is a complex natural product with potential for further investigation in the field of drug discovery. This guide provides a summary of its known physical and chemical properties and outlines general experimental procedures for its isolation, characterization, and the assessment of its cytotoxic potential. The lack of specific biological data highlights the need

for further research to fully understand the therapeutic promise of this unique taxane. The methodologies and data presented herein offer a valuable resource for researchers embarking on the study of **5-Acetyltaxachitriene A** and other novel taxane diterpenoids.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Acetyltaxachitriene A: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593494#5-acetyltaxachitriene-a-physical-and-chemical-properties]

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